N-(4-Methoxybenzyl)butan-1-amine
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Overview
Description
N-(4-Methoxybenzyl)butan-1-amine: is an organic compound with the molecular formula C12H19NO. It is a derivative of butan-1-amine, where the amine group is substituted with a 4-methoxybenzyl group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Method 1:
Stage 1: 4-methoxybenzylamine is reacted with caesium carbonate in N,N-dimethylformamide at 25°C for 0.5 hours.
-
Method 2:
Step 1: 4-methoxybenzyl alcohol is treated with an alkaline solution to generate the corresponding sodium salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)butan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminium hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N-(4-Methoxybenzyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)ethan-1-amine
- N-(4-Methoxybenzyl)propan-1-amine
- N-(4-Methoxybenzyl)pentan-1-amine
Comparison:
- N-(4-Methoxybenzyl)butan-1-amine is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions compared to its shorter or longer chain analogs.
- The presence of the 4-methoxybenzyl group imparts specific electronic and steric properties that differentiate it from other benzyl-substituted amines.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTNQSONKQDXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396878 |
Source
|
Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3910-58-5 |
Source
|
Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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